N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
Description
N-[(5-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a 1,3,4-oxadiazole derivative characterized by a sulfanyl-linked 4-chlorophenyl-2-oxoethyl group and a 4-fluorobenzamide substituent. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for metabolic stability and bioactivity, making it a common target in medicinal chemistry . Its synthesis likely involves nucleophilic substitution or coupling reactions between a 1,3,4-oxadiazole-thiol intermediate and a halogenated acetamide derivative, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-13-5-1-11(2-6-13)15(24)10-27-18-23-22-16(26-18)9-21-17(25)12-3-7-14(20)8-4-12/h1-8H,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMVOTOYSOEDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with an alkylating agent
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also modulate receptor activity, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Key Observations :
- Indole-containing analogues (8g, 8t) exhibit enzyme inhibition but lack the 4-chlorophenyl group, which may influence target selectivity .
Halogen-Substituted Analogues
Table 2: Impact of Halogen Substituents
Key Observations :
Biological Activity
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including its mechanisms of action, therapeutic potentials, and comparative efficacy against various biological targets.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12ClN3O2S2
- Molecular Weight : 341.84 g/mol
- CAS Number : 724451-79-0
- Density : 1.45 g/cm³ (predicted)
- pKa : 9.19 (predicted)
Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in models driven by RET kinase activity. Similar benzamide derivatives have been reported to exhibit moderate to high potency against various cancer cell lines, suggesting that this compound may have similar effects due to structural similarities .
- Antimicrobial Effects : Studies involving related compounds have demonstrated moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The oxadiazole and sulfanyl groups are believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
- Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This could position the compound as a candidate for treating neurodegenerative diseases like Alzheimer's .
Comparative Efficacy
The biological activity of this compound can be compared with other known compounds in the same class:
| Compound Name | Antitumor Activity | Antibacterial Activity | AChE Inhibition |
|---|---|---|---|
| Compound A | Moderate | Strong against S. typhi | Yes |
| Compound B | High | Moderate | No |
| N-(5-{...}) | Potential | Moderate | Potential |
Case Studies and Research Findings
- Antitumor Studies : A study focusing on a related benzamide derivative demonstrated significant inhibition of RET kinase, leading to reduced tumor growth in preclinical models. This suggests that N-[(5-{...}) may share similar mechanisms and could be further explored as an anticancer agent .
- Antimicrobial Trials : In vitro assays have shown that compounds with the oxadiazole structure exhibit varying degrees of antibacterial activity. For instance, one study indicated strong inhibition against Bacillus subtilis, which could be indicative of the potential effectiveness of N-[(5-{...}) in treating bacterial infections .
- Neuropharmacological Evaluation : The potential for acetylcholinesterase inhibition was highlighted in research where oxadiazole derivatives were tested for their neuroprotective effects. Results indicated that these compounds might enhance cholinergic transmission, offering therapeutic avenues for cognitive disorders .
Q & A
Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves:
- Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents (e.g., POCl₃) .
- Sulfanyl linkage : Coupling of the chlorophenyl-oxoethyl moiety via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and polar aprotic solvents like DMF .
- Final benzamide conjugation : Amide bond formation using coupling agents (e.g., EDC/HOBt) at controlled pH (6–7) to prevent hydrolysis . Optimization focuses on temperature (60–80°C for oxadiazole formation), solvent purity, and stoichiometric ratios to achieve >70% yields .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm) .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between oxadiazole and benzamide rings) using SHELXL for refinement .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 462.05) .
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Moderate in DMSO (>10 mg/mL) and ethanol; poor in aqueous buffers (<1 mg/mL) due to hydrophobic fluorophenyl/chlorophenyl groups .
- Stability : Degrades at pH <3 (acidic hydrolysis of oxadiazole) or >10 (base-induced sulfanyl cleavage). Store at -20°C under desiccation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
- Dose-response profiling : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT for cytotoxicity) to clarify context-dependent effects .
- Target selectivity screening : Employ kinase panels or proteomic profiling to identify off-target interactions that may explain divergent results .
Q. What strategies improve synthetic yield and purity for scale-up?
- Column chromatography : Purify intermediates using silica gel (hexane:EtOAc gradients) to remove unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures for final product crystallization, achieving >95% purity (HPLC) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., oxadiazole formation in 30 mins vs. 6 hrs) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Functional group modulation : Replace the 4-fluorobenzamide with electron-withdrawing groups (e.g., nitro) to enhance target binding affinity .
- Bioisosteric replacement : Substitute the sulfanyl linker with sulfonyl or methylene groups to improve metabolic stability .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate interactions with COX-2 or EGFR kinases, using UCSF Chimera for visualization .
- MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories to validate docking poses .
Q. How does pH affect the compound’s stability during in vitro assays?
- Buffer screening : Test phosphate (pH 7.4) vs. citrate (pH 5.5) buffers; degradation increases below pH 4 (oxadiazole ring opening) .
- LC-MS monitoring : Quantify degradation products (e.g., free benzamide) to establish half-life (~24 hrs at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
